molecular formula C19H22O6 B1631179 Cedrusin CAS No. 75775-36-9

Cedrusin

Cat. No.: B1631179
CAS No.: 75775-36-9
M. Wt: 346.4 g/mol
InChI Key: PKORXOLYTWDULG-KBXCAEBGSA-N
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Scientific Research Applications

Cedrusin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various benzofuran derivatives.

    Biology: Studied for its antioxidant and antimicrobial properties, which make it a potential candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential use in treating cardiovascular diseases, diabetes, and cancer due to its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Safety and Hazards

When handling Cedrusin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .

Mechanism of Action

Target of Action

Cedrusin, a benzofuran derivative isolated from Styrax suberifolius , has been found to show cytotoxic effects on A375 and HeLa cells . The primary targets of this compound are Caspase and PARP . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), while Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

It is known that this compound interacts with its targets, caspase and parp, leading to the induction of apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in eliminating cancer cells.

Result of Action

This compound has been found to exhibit cytotoxic effects on certain cancer cells, such as A375 and HeLa cells . This cytotoxic effect is believed to be due to the induction of apoptosis, a form of programmed cell death. By inducing apoptosis, this compound may lead to the death of cancer cells, thereby inhibiting the growth and spread of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrusin can be synthesized through various chemical reactions involving benzofuran derivatives. One common method involves the use of phenylpropanoids as starting materials, which undergo cyclization and hydroxylation reactions to form the benzofuran structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as Styrax suberifolius. The extraction process often uses solvents like ethanol or methanol, followed by purification techniques such as distillation and crystallization to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cedrusin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Cedrusin is unique among benzofuran derivatives due to its specific biological activities and natural occurrence. Similar compounds include:

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKORXOLYTWDULG-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cedrusin and where is it found?

A1: this compound is a naturally occurring neolignan, a type of organic compound often found in plants. It has been isolated from various sources, including the roots of Pinus kesiya [], the inner bark of pine trees [], and hazelnut shells [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H22O6 and a molecular weight of 334.37 g/mol [].

Q3: What spectroscopic techniques are useful for identifying this compound?

A3: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HMQC, and HMBC, along with mass spectrometry (MS) and Infrared (IR) spectroscopy to elucidate the structure of this compound and its derivatives [, , , , , , ]. Specifically, 13C NMR has proven valuable in determining the furanoid stereochemistry of this compound and related compounds [].

Q4: Has this compound been found to have any biological activity?

A4: While research is ongoing, this compound has shown potential for various biological activities. Studies have reported that this compound, along with other phenolic compounds, exhibits antioxidant activity [, , ]. In one study, this compound demonstrated antioxidant activity in a DPPH assay with an EC50 value of 6.76 μg/mL [].

Q5: Have there been studies investigating the potential of this compound as a therapeutic agent?

A5: Yes, one study explored the potential of this compound and other non-polar constituents from Hizikia fusiformis as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in diabetes management []. Although this compound itself did not exhibit strong inhibitory activity in this particular study, further research might explore its potential in other therapeutic areas.

Q6: Is there any research on the synthesis of this compound?

A6: Yes, total synthesis of racemic mixtures of this compound and its methyl ether has been achieved starting from caffeic acid ethyl ester and methyl ferulate, respectively [, ].

Q7: Are there any known glycosylated forms of this compound?

A7: Yes, this compound can exist as a glycoside. this compound-4-O-β-D-glucopyranoside, for instance, has been isolated from various plant sources, including Pinus kesiya [] and Pinus massoniana [].

Q8: Have there been any studies on the ecological role of this compound?

A8: One study identified this compound and its glycosylated form as oviposition stimulants for the cerambycid beetle, Monochamus alternatus, in the inner bark of pine trees []. This finding suggests a potential ecological role of this compound in the interaction between pine trees and insects.

Q9: Has the presence of this compound been reported in wood?

A9: Yes, a top-down lignomics analysis of French oak wood using advanced mass spectrometry techniques, identified this compound as a constituent of the lignin fraction []. This finding contributes to a better understanding of the complex composition of wood.

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